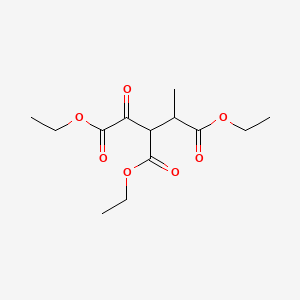
Triethyl 1-oxobutane-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 1-oxobutane-1,2,3-tricarboxylate is an organic compound with the molecular formula C13H20O7. It is a tricarboxylate ester, meaning it contains three carboxyl functional groups (-COOH) esterified with ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl 1-oxobutane-1,2,3-tricarboxylate typically involves the esterification of 1-oxobutane-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Wissenschaftliche Forschungsanwendungen
Triethyl 1-oxobutane-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and resins due to its ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of Triethyl 1-oxobutane-1,2,3-tricarboxylate involves its interaction with various molecular targets. In biological systems, it can be hydrolyzed by esterases to release the corresponding acid and alcohol. The released acid can then participate in various metabolic pathways, while the alcohol can be further metabolized or excreted.
Vergleich Mit ähnlichen Verbindungen
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Trimesic Acid: Benzene-1,3,5-tricarboxylic acid.
Uniqueness: Triethyl 1-oxobutane-1,2,3-tricarboxylate is unique due to its esterified structure, which imparts different reactivity compared to free tricarboxylic acids. The presence of ethyl ester groups makes it more lipophilic and alters its solubility and reactivity profile.
Eigenschaften
CAS-Nummer |
5464-46-0 |
|---|---|
Molekularformel |
C13H20O7 |
Molekulargewicht |
288.29 g/mol |
IUPAC-Name |
triethyl 1-oxobutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C13H20O7/c1-5-18-11(15)8(4)9(12(16)19-6-2)10(14)13(17)20-7-3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
RYNYXETZYVJRKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C(C(=O)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


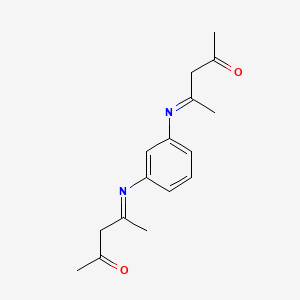
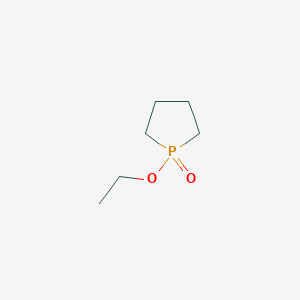

![1-[2-(Propan-2-yloxy)propoxy]propan-2-ol](/img/structure/B14721417.png)
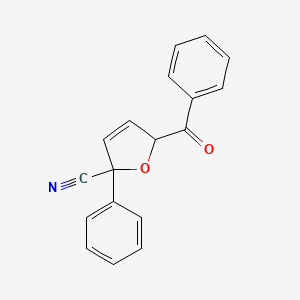
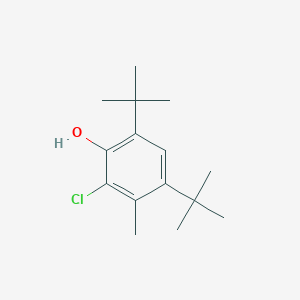
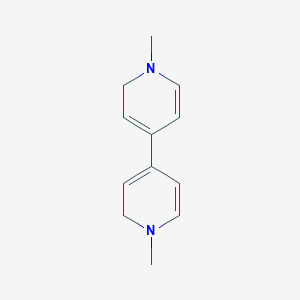
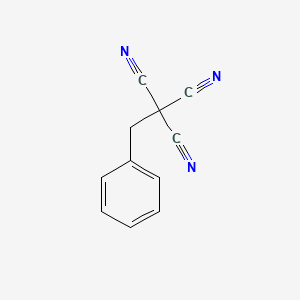


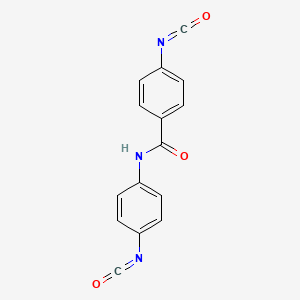
![4-[(Pent-4-yn-1-yl)oxy]benzoic acid](/img/structure/B14721460.png)
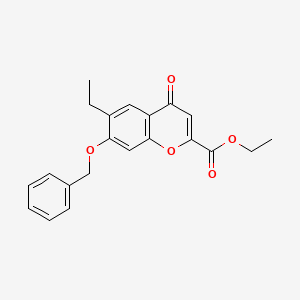
![2-[(Diethylalumanyl)methyl]pyridine](/img/structure/B14721477.png)
